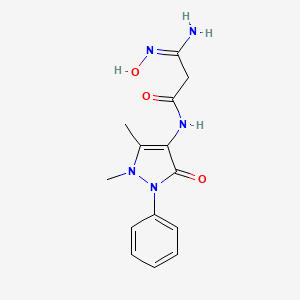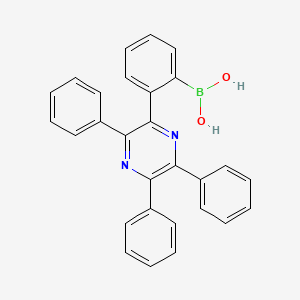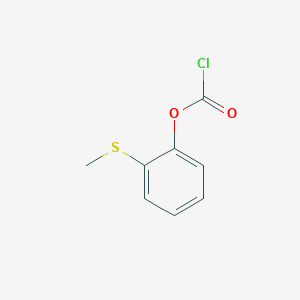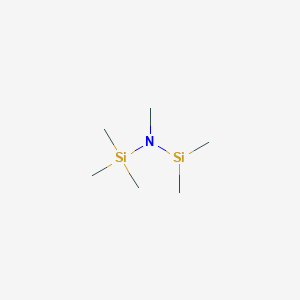
N-(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-(N-hydroxycarbamimidoyl)-acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-(N-hydroxycarbamimidoyl)-acetamide” is a synthetic organic compound that belongs to the class of pyrazole derivatives
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of “N-(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-(N-hydroxycarbamimidoyl)-acetamide” typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Pyrazole Ring: This can be achieved through the condensation of a β-diketone with hydrazine or its derivatives.
Functionalization of the Pyrazole Ring: Introduction of the phenyl group and other substituents through electrophilic aromatic substitution or other suitable reactions.
Formation of the Acetamide Moiety:
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
“N-(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-(N-hydroxycarbamimidoyl)-acetamide” can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding oxides using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction of functional groups using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions to introduce different substituents on the pyrazole ring.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield corresponding oxides, while substitution reactions could introduce various functional groups onto the pyrazole ring.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, “N-(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-(N-hydroxycarbamimidoyl)-acetamide” is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for various chemical modifications, making it a valuable intermediate in organic synthesis.
Biology
Biologically, pyrazole derivatives are known for their diverse pharmacological activities. This compound may exhibit properties such as anti-inflammatory, analgesic, or antimicrobial activities, making it a subject of interest in drug discovery and development.
Medicine
In medicine, compounds like “this compound” are explored for their potential therapeutic applications. They may act as inhibitors of specific enzymes or receptors, contributing to the treatment of various diseases.
Industry
Industrially, such compounds can be used in the development of new materials, agrochemicals, or as additives in various products. Their chemical stability and reactivity make them suitable for a wide range of applications.
Wirkmechanismus
The mechanism of action of “N-(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-(N-hydroxycarbamimidoyl)-acetamide” would depend on its specific biological target. Generally, pyrazole derivatives may interact with enzymes, receptors, or other proteins, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Phenyl-3-methyl-5-pyrazolone: Known for its anti-inflammatory and analgesic properties.
3,5-Dimethylpyrazole: Used as a ligand in coordination chemistry and as an intermediate in organic synthesis.
4-Aminoantipyrine: Utilized in biochemical assays and as an analgesic.
Uniqueness
“N-(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-(N-hydroxycarbamimidoyl)-acetamide” stands out due to its unique combination of functional groups, which may confer distinct chemical and biological properties
Eigenschaften
Molekularformel |
C14H17N5O3 |
|---|---|
Molekulargewicht |
303.32 g/mol |
IUPAC-Name |
(3E)-3-amino-N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-3-hydroxyiminopropanamide |
InChI |
InChI=1S/C14H17N5O3/c1-9-13(16-12(20)8-11(15)17-22)14(21)19(18(9)2)10-6-4-3-5-7-10/h3-7,22H,8H2,1-2H3,(H2,15,17)(H,16,20) |
InChI-Schlüssel |
AYLZLERRZYVVHQ-UHFFFAOYSA-N |
Isomerische SMILES |
CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NC(=O)C/C(=N\O)/N |
Kanonische SMILES |
CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NC(=O)CC(=NO)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![8-Phenyl-5,6,7,8-tetrahydroimidazo[1,2-A]pyrazine](/img/structure/B13706242.png)
![2-(Methoxycarbonyl)thieno[2,3-b]pyridine 7-oxide](/img/structure/B13706243.png)
![7-(Trifluoromethyl)-6,7,8,9-tetrahydro-5H-benzo[7]annulen-7-ol](/img/structure/B13706249.png)



![4-[2-(Benzyloxy)phenyl]-5-bromoimidazole-2-carbaldehyde](/img/structure/B13706265.png)
![[1,4-Dioxo-1,4-bis(phenylmethoxy)butan-2-yl]ammonium; 4-methylbenzenesulfonate](/img/structure/B13706269.png)

![1-[1-[3,5-Bis(trifluoromethyl)phenyl]cyclobutyl]-3-methyl-1-butylamine](/img/structure/B13706280.png)


